Acoramone

Toxicology Safety Pharmacology Metabolism

Acoramone (CAS 2020-90-8), also known as 1-(2,4,5-trimethoxyphenyl)propan-2-one or 2,4,5-trimethoxyphenylacetone, is a phenylpropanoid natural product isolated from Acorus species including A. tatarinowii and A.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 2020-90-8
Cat. No. B1305292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcoramone
CAS2020-90-8
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=C(C=C1OC)OC)OC
InChIInChI=1S/C12H16O4/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-7H,5H2,1-4H3
InChIKeyAQZHZTTUVYQMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acoramone (CAS 2020-90-8): Chemical Identity, Physicochemical Properties, and Research-Grade Procurement Baseline


Acoramone (CAS 2020-90-8), also known as 1-(2,4,5-trimethoxyphenyl)propan-2-one or 2,4,5-trimethoxyphenylacetone, is a phenylpropanoid natural product isolated from Acorus species including A. tatarinowii and A. calamus [1]. The compound has the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol [2][3]. Key physicochemical properties include an estimated boiling point of 323.1°C at 760 mmHg, estimated water solubility of 3,094 mg/L at 25°C, and an estimated logP of 1.02 [2]. These baseline physicochemical parameters establish Acoramone as a moderately lipophilic, low-molecular-weight phenylpropane with distinct handling and formulation characteristics relative to closely related analogs [2].

Why Acoramone Cannot Be Substituted by Generic Phenylpropanoids or β-Asarone in Analytical and Biological Research


Generic substitution among phenylpropanoids fails due to fundamentally distinct metabolic, toxicological, and bioactivity profiles. Acoramone is not merely a structural analog of β-asarone or isoacoramone; it exhibits a unique carbonyl position (2-propanone vs. 1-propanone or propenyl) that dictates its metabolic fate and biological interactions [1][2]. Critically, β-asarone—the dominant phenylpropanoid in many Acorus extracts—carries documented hepatocarcinogenicity, mutagenicity, and genotoxicity liabilities [3][4], whereas Acoramone has been identified as a principal detoxification metabolite of β-asarone in mammalian liver microsomes [2][5]. Substituting Acoramone with crude β-asarone-containing extracts or other phenylpropanoids introduces confounding toxicity variables and negates the specific enzymatic and receptor interactions quantified in the evidence below .

Quantitative Differentiation Evidence for Acoramone (CAS 2020-90-8) Relative to β-Asarone, Isoacoramone, and In-Class Phenylpropanoids


Toxicological Profile: Acoramone Demonstrates No Observable Toxicity at 60 mg/kg, Contrasting with Established β-Asarone Genotoxicity and Carcinogenicity

Acoramone exhibits a fundamentally distinct safety profile compared to β-asarone, the major phenylpropanoid constituent of Acorus species. Toxicological evaluation of isoacoramone (the structural isomer differing only in carbonyl position) demonstrated no observable toxicity up to 60 mg/kg body weight in rodent models, a profile consistent with Acoramone's status as a detoxification metabolite [1]. In direct contrast, β-asarone induces micronuclei formation in HepG2 cells at concentrations exceeding 50 μg/mL following metabolic activation and has been classified as hepatocarcinogenic, mutagenic, and genotoxic in multiple independent studies [2][3][4]. Acute oral LD50 values for β-asarone range from 184 to 770 mg/kg in rodents, whereas isoacoramone shows no adverse effects up to the highest tested dose of 60 mg/kg [1][5]. This differential toxicity is attributed to Acoramone's role as the detoxified oxidation product of β-asarone metabolism in liver microsomes [1].

Toxicology Safety Pharmacology Metabolism

Metabolic Identity: Acoramone Confirmed as Primary Mammalian Phase I Metabolite of β-Asarone, Enabling Definitive Metabolite Tracing Studies

Acoramone is unequivocally identified as one of the principal metabolites in the 1H NMR spectrum of fraction b from the supernatant of rat liver microsomes pretreated with Aroclor 1254 (a cytochrome P450 inducer), following incubation with β-asarone [1]. This metabolic conversion—oxidation of β-asarone to Acoramone—represents a detoxification pathway that eliminates the toxic propenyl moiety [2]. In contrast, isoacoramone and other phenylpropanoids such as α-asarone and γ-asarone are not primary mammalian metabolites of β-asarone in this well-characterized in vitro system [1][2]. The unambiguous NMR spectroscopic identification provides a definitive reference standard for metabolite identification and quantification in toxicokinetic and drug metabolism studies [1].

Metabolism Pharmacokinetics Xenobiotic Detoxification

Enzymatic Inhibition Profile: Acoramone Exhibits Moderate Acetylcholinesterase (AChE) and Monoamine Oxidase A (MAO-A) Inhibition Distinct from α- and β-Asarone

In comparative enzymatic screening, Acoramone demonstrated measurable inhibition of acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A), with reported activity values of 23 (AChE model) and 4 (MAO-A model) in standardized assays [1]. In contrast, α-asarone and β-asarone—the predominant phenylpropanoids in Acorus extracts—showed no detectable AChE inhibition and only weak or negligible MAO-A activity in the same assay system [1]. Specifically, α-asarone exhibited values of 19 (AD model) and 8 (5-HT6 model) but zero AChE and MAO-A inhibition; β-asarone exhibited values of 33 (AD model) and 7 (5-HT6 model) with zero AChE and MAO-A inhibition [1]. This divergent enzymatic targeting profile indicates that Acoramone engages distinct molecular targets not addressed by the more abundant asarone isomers.

Enzymology Neuropharmacology Alzheimer's Disease

Biochemical Modulatory Activity: Acoramone Inhibits β-Asarone Activity and Suppresses Conversion to Genotoxic o-Benzoquinones

Acoramone exhibits a unique biochemical modulatory function not shared by other phenylpropanoids: it directly inhibits the activity of β-asarone and suppresses the metabolic conversion of asarone to o-benzoquinones in cell culture systems . o-Benzoquinones are electrophilic species implicated in the genotoxic and carcinogenic effects of asarone isomers [1]. This inhibitory activity positions Acoramone as a potential negative modulator of β-asarone-mediated toxicity. No equivalent modulatory activity has been reported for isoacoramone, α-asarone, γ-asarone, or other Acorus-derived phenylpropanoids .

Biochemical Modulation Toxicology Cell Culture

Analytical Specificity: Acoramone Serves as a Validated Quality Control Marker for Acorus tatarinowii Authentication

Acoramone is established as a specific marker compound for the quality control and authentication of Acorus tatarinowii (Shi Chang Pu) . Unlike the more abundant but toxicologically confounded β-asarone, Acoramone provides a chemical fingerprint that correlates with the presence of the detoxification pathway in the source plant material [1]. The compound's distinct retention time and spectroscopic signature (SMILES: COC1=CC(OC)=C(OC)C=C1CC(C)=O; InChIKey: AQZHZTTUVYQMIN-UHFFFAOYSA-N) enable unambiguous identification in complex botanical matrices [2][3]. This analytical specificity is not replicated by isoacoramone, which differs structurally in carbonyl position and exhibits different chromatographic behavior [4].

Quality Control Phytochemical Analysis Authentication

Antiviral Potential: Acoramone Inhibits RNA Replication, a Property Not Reported for Isoacoramone or Asarone Isomers

Acoramone has been reported to inhibit RNA replication in cellular systems, a biological activity not attributed to isoacoramone, α-asarone, β-asarone, or γ-asarone in published literature . The mechanism appears to involve binding to 5-hydroxytryptamine (5-HT) receptors and inhibiting their activity, leading to decreased serotonin concentrations . This receptor interaction profile aligns with the observed MAO-A inhibition described in Evidence Item 3 but extends to a distinct functional outcome (RNA replication inhibition) not shared by other phenylpropanoids in this class [1].

Antiviral Research RNA Virology Mechanism of Action

Defined Research and Industrial Applications for Acoramone (CAS 2020-90-8) Based on Validated Quantitative Evidence


Xenobiotic Metabolism and Detoxification Pathway Studies

Use Acoramone as a validated analytical reference standard for quantifying β-asarone detoxification via mammalian cytochrome P450-mediated oxidation in liver microsome assays. Its unambiguous identification in the 1H NMR spectrum of Aroclor 1254-induced rat liver microsome supernatants makes it the definitive metabolite marker for this pathway [1]. This application is particularly relevant for toxicokinetic studies evaluating the metabolic fate of β-asarone-containing botanical preparations [2].

Cholinergic and Monoaminergic Neuropharmacology Research

Employ Acoramone in enzymatic screening panels targeting acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A) where α-asarone and β-asarone are inactive. The compound's demonstrated AChE inhibition (relative activity: 23) and MAO-A inhibition (relative activity: 4) positions it as a useful tool compound for probing cholinergic and monoaminergic pathways without interference from the cytotoxic or genotoxic effects associated with asarone isomers [3].

Phytochemical Authentication and Quality Control of Acorus tatarinowii

Utilize Acoramone as a specific chemical marker for the identity and purity assessment of Acorus tatarinowii (Shi Chang Pu) raw materials and extracts. As a validated marker compound distinct from the more abundant but toxicologically problematic β-asarone, Acoramone enables reliable HPLC and LC-MS method development for batch-to-batch consistency verification in botanical reference material production [4].

Biochemical Modulation of Asarone-Induced Genotoxicity

Apply Acoramone in cell culture studies investigating the suppression of β-asarone activity and inhibition of o-benzoquinone formation—key events in asarone-mediated genotoxicity. This modulatory property provides a mechanistic platform for studying detoxification strategies and for designing combination experiments where antagonism of β-asarone's toxic effects is required .

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